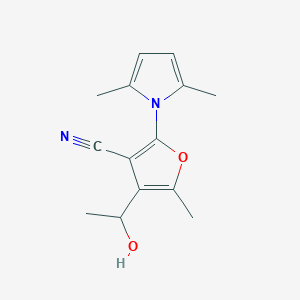
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile (DMPF-OHEMF) is a synthetic compound with a range of potential applications in scientific research. DMPF-OHEMF is an organic molecule with a structure composed of two fused five-membered rings, a pyrrol and a furan, connected by a carbonitrile group. This compound is of interest due to its potential for use in drug design, medicinal chemistry, and other research applications.
Applications De Recherche Scientifique
For example, a study on the synthesis and characterization of novel nonsteroidal progesterone receptor modulators highlights the complexity and potential of pyrrole derivatives in medical applications (Xiao Yong-mei, 2013). These compounds were characterized using advanced techniques like IR, MS, and NMR, emphasizing the detailed analysis required for such complex molecules.
Functional Switches in Receptor Modulators Another research avenue involves the design, synthesis, and structure-activity relationship (SAR) of pyrrole-oxindole progesterone receptor modulators. This work illustrates the nuanced structural changes that can switch a compound's function from agonist to antagonist, which is crucial for developing drugs targeting conditions like endometriosis and certain breast cancers (A. Fensome et al., 2008).
Antibacterial Evaluation The antibacterial properties of novel heterocycles containing both hexahydroquinoline and pyrrole moieties have been evaluated, showing the potential for these compounds in combating microbial infections. This study utilized ultrasonic synthesis for creating these compounds, demonstrating innovative methods for compound development (Simin Vazirimehr et al., 2017).
Conducting Polymers Additionally, the field of materials science has explored the use of pyrrole derivatives for creating conducting polymers. These materials have applications in electronics and energy storage, showcasing the versatility of pyrrole-based compounds. The study on poly[bis(pyrrol-2-yl)arylenes] is an example of how low oxidation potential monomers based on pyrrole can be electropolymerized to form stable, conducting polymers (G. Sotzing et al., 1996).
Corrosion Inhibition The use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel in acidic environments demonstrates the chemical's potential in industrial applications. This research highlights the importance of understanding molecular interactions at surfaces for developing effective corrosion inhibitors (C. Verma et al., 2015).
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6,10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCIDHMLGPVGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C(=C(O2)C)C(C)O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2654519.png)

![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)

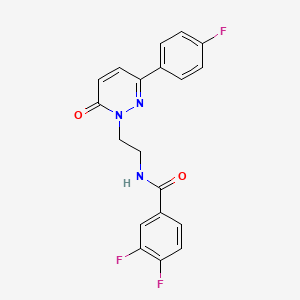

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide](/img/structure/B2654529.png)
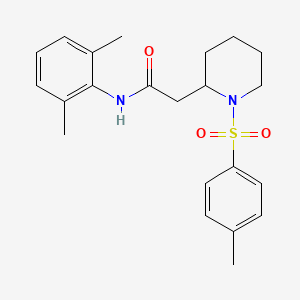
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2654532.png)
![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)
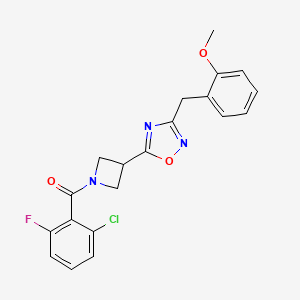
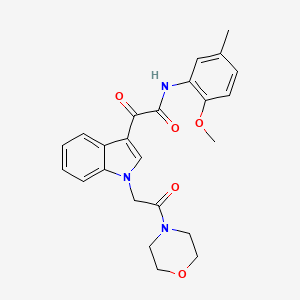
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654537.png)